Cas no 862826-14-0 (N-{2-3-({(5-chloro-2-methoxyphenyl)carbamoylmethyl}sulfanyl)-1H-indol-1-ylethyl}-2-methoxybenzamide)

N-{2-3-({(5-chloro-2-methoxyphenyl)carbamoylmethyl}sulfanyl)-1H-indol-1-ylethyl}-2-methoxybenzamide Chemical and Physical Properties
Names and Identifiers
-
- N-{2-3-({(5-chloro-2-methoxyphenyl)carbamoylmethyl}sulfanyl)-1H-indol-1-ylethyl}-2-methoxybenzamide
- N-(2-(3-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methoxybenzamide
- N-[2-[3-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methoxybenzamide
- N-{2-[3-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-methoxybenzamide
- 862826-14-0
- AKOS024587971
- F0617-0245
-
- Inchi: 1S/C27H26ClN3O4S/c1-34-23-10-6-4-8-20(23)27(33)29-13-14-31-16-25(19-7-3-5-9-22(19)31)36-17-26(32)30-21-15-18(28)11-12-24(21)35-2/h3-12,15-16H,13-14,17H2,1-2H3,(H,29,33)(H,30,32)
- InChI Key: ITLBNSSCOQZLHE-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=C(C=1)NC(CSC1=CN(CCNC(C2C=CC=CC=2OC)=O)C2C=CC=CC=21)=O)OC
Computed Properties
- Exact Mass: 523.1332552g/mol
- Monoisotopic Mass: 523.1332552g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 36
- Rotatable Bond Count: 10
- Complexity: 731
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 107Ų
- XLogP3: 4.9
N-{2-3-({(5-chloro-2-methoxyphenyl)carbamoylmethyl}sulfanyl)-1H-indol-1-ylethyl}-2-methoxybenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0617-0245-3mg |
N-{2-[3-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-methoxybenzamide |
862826-14-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0617-0245-50mg |
N-{2-[3-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-methoxybenzamide |
862826-14-0 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0617-0245-100mg |
N-{2-[3-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-methoxybenzamide |
862826-14-0 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0617-0245-10μmol |
N-{2-[3-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-methoxybenzamide |
862826-14-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0617-0245-5mg |
N-{2-[3-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-methoxybenzamide |
862826-14-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
A2B Chem LLC | BA77791-50mg |
N-{2-[3-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-methoxybenzamide |
862826-14-0 | 50mg |
$504.00 | 2024-04-19 | ||
A2B Chem LLC | BA77791-100mg |
N-{2-[3-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-methoxybenzamide |
862826-14-0 | 100mg |
$697.00 | 2024-04-19 | ||
Life Chemicals | F0617-0245-20μmol |
N-{2-[3-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-methoxybenzamide |
862826-14-0 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0617-0245-4mg |
N-{2-[3-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-methoxybenzamide |
862826-14-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0617-0245-20mg |
N-{2-[3-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-methoxybenzamide |
862826-14-0 | 90%+ | 20mg |
$99.0 | 2023-05-17 |
N-{2-3-({(5-chloro-2-methoxyphenyl)carbamoylmethyl}sulfanyl)-1H-indol-1-ylethyl}-2-methoxybenzamide Related Literature
-
Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48
-
Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661
-
C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618
-
Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
Additional information on N-{2-3-({(5-chloro-2-methoxyphenyl)carbamoylmethyl}sulfanyl)-1H-indol-1-ylethyl}-2-methoxybenzamide
Introduction to N-{2-3-({(5-chloro-2-methoxyphenyl)carbamoylmethyl}sulfanyl)-1H-indol-1-ylethyl}-2-methoxybenzamide (CAS No. 862826-14-0)
N-{2-3-({(5-chloro-2-methoxyphenyl)carbamoylmethyl}sulfanyl)-1H-indol-1-ylethyl}-2-methoxybenzamide, identified by its CAS number 862826-14-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications.
The molecular structure of N-{2-3-({(5-chloro-2-methoxyphenyl)carbamoylmethyl}sulfanyl)-1H-indol-1-ylethyl}-2-methoxybenzamide is characterized by its intricate arrangement of functional groups, which includes a 5-chloro-2-methoxyphenyl moiety, a carbamoylmethylsulfanyl group, and an indole ring. These structural elements contribute to the compound's unique chemical properties and biological interactions. The presence of the 5-chloro-2-methoxyphenyl group, in particular, is known to enhance the lipophilicity and binding affinity of the molecule, which are critical factors in drug design.
In recent years, there has been a growing interest in indole derivatives due to their diverse pharmacological effects. The indole ring in N-{2-3-({(5-chloro-2-methoxyphenyl)carbamoylmethyl}sulfanyl)-1H-indol-1-ylethyl}-2-methoxybenzamide serves as a scaffold for further functionalization, enabling the development of novel compounds with tailored biological activities. This flexibility has made indole-based molecules valuable tools in the search for new drugs targeting various diseases.
The carbamoylmethylsulfanyl group is another key feature of this compound, contributing to its ability to interact with biological targets in a specific manner. This group has been shown to enhance the solubility and bioavailability of pharmaceutical compounds, making it an attractive feature for drug development. Additionally, the sulfanyl moiety introduces a polar region that can facilitate interactions with polar biological targets, such as proteins and enzymes.
Recent studies have highlighted the potential of N-{2-3-({(5-chloro-2-methoxyphenyl)carbamoylmethyl}sulfanyl)-1H-indol-1-ylethyl}-2-methoxybenzamide in modulating inflammatory pathways. In particular, its ability to interact with cyclooxygenase (COX) enzymes has been explored as a potential therapeutic strategy for conditions associated with inflammation and pain. The structural features of this compound allow it to mimic the natural substrates of COX enzymes, thereby inhibiting their activity and reducing inflammation.
Furthermore, the methoxy groups present in both the 5-chloro-2-methoxyphenyl moiety and the benzamide portion of the molecule contribute to its overall stability and bioavailability. These groups are known to enhance metabolic stability by protecting vulnerable sites from enzymatic degradation. This property is particularly important for pharmaceutical compounds that require prolonged circulation in the bloodstream to exert their therapeutic effects.
The synthesis of N-{2-3-({(5-chloro-2-methoxyphenyl)carbamoylmethyl}sulfanyl)-1H-indol-1-ylethyl}-2-methoxybenzamide involves a multi-step process that requires careful optimization to ensure high yield and purity. The use of advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, has been instrumental in achieving the desired molecular structure efficiently. These methods not only improve the overall yield but also minimize side reactions, resulting in a cleaner final product.
In conclusion, N-{2-3-({(5-chloro-2-methoxyphenyl)carbamoylmethyl}sulfanyl)-1H-indol-1-ylethyl}-2-methoxybenzamide (CAS No. 862826-14-0) is a promising compound with significant potential in pharmaceutical applications. Its unique structural features and biological activities make it an attractive candidate for further research and development. As our understanding of drug design continues to evolve, compounds like this one will play a crucial role in the discovery of new therapies for various diseases.
862826-14-0 (N-{2-3-({(5-chloro-2-methoxyphenyl)carbamoylmethyl}sulfanyl)-1H-indol-1-ylethyl}-2-methoxybenzamide) Related Products
- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)
- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)
- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)
- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)
- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)
- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)
- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)
- 52287-46-4(quinoline-2,4-dicarbaldehyde)
- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)
- 557-08-4(10-Undecenoic acid zinc salt)




